molecular formula C16H10Cl2N2O5 B6080556 (E)-2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid

(E)-2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid

Cat. No.: B6080556
M. Wt: 381.2 g/mol
InChI Key: UTNYSGFYUYYADJ-VGOFMYFVSA-N
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Description

(E)-2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid is a synthetic organic compound characterized by its complex structure, which includes dichlorobenzoyl and nitrophenyl groups

Properties

IUPAC Name

(E)-2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O5/c17-10-4-5-12(13(18)8-10)15(21)19-14(16(22)23)7-9-2-1-3-11(6-9)20(24)25/h1-8H,(H,19,21)(H,22,23)/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNYSGFYUYYADJ-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C(=O)O)/NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

(E)-2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (E)-2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

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